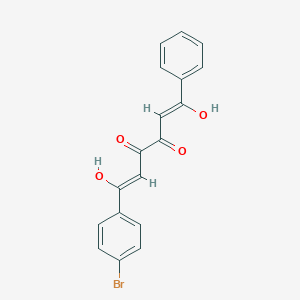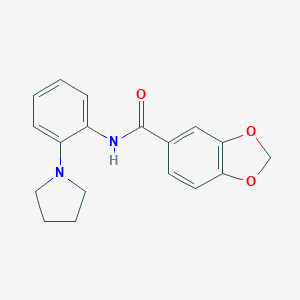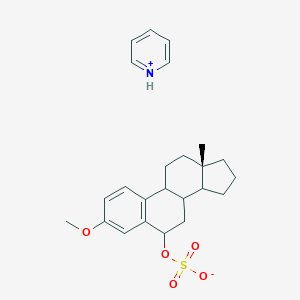
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate (PME-TS) is a synthetic compound that has been extensively studied for its potential use in scientific research. PME-TS is a sulfated derivative of 3-methoxyestra-1,3,5(10)-trien-17-one (metaestrone), a naturally occurring estrogen. PME-TS has been shown to exhibit estrogenic activity in vitro and in vivo, making it a promising compound for further investigation.
Mecanismo De Acción
The mechanism of action of Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate is thought to involve the activation of estrogen receptors. The compound has been shown to bind to both estrogen receptor alpha and beta, leading to the activation of downstream signaling pathways. This compound has also been shown to inhibit the proliferation of breast cancer cells in vitro, suggesting that it may have anti-tumor effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can stimulate the production of bone-forming cells and increase bone mineral density. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate in lab experiments is that it is a synthetic compound, allowing for precise control over its concentration and purity. However, one limitation is that it may not accurately reflect the effects of natural estrogens in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
Direcciones Futuras
There are several potential future directions for research on Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate. One area of interest is its potential use as a therapeutic agent for estrogen-related diseases, such as breast cancer and osteoporosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and efficacy in vivo. Finally, the development of more efficient synthesis methods for this compound may allow for its widespread use in scientific research.
Métodos De Síntesis
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate can be synthesized through a multi-step process involving the sulfation of metaestrone. The first step involves the conversion of metaestrone to its 6-methoxylated derivative, which is then sulfated using pyridine and sulfur trioxide. The resulting product is this compound, which can be purified using chromatography.
Aplicaciones Científicas De Investigación
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate has been used in a variety of scientific research applications, including studies on estrogen receptor signaling, breast cancer, and bone metabolism. The compound has been shown to activate estrogen receptors in vitro, suggesting that it may have potential as a therapeutic agent for estrogen-related diseases.
Propiedades
Número CAS |
134223-97-5 |
|---|---|
Fórmula molecular |
C24H31NO5S |
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
[(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] sulfate;pyridin-1-ium |
InChI |
InChI=1S/C19H26O5S.C5H5N/c1-19-8-3-4-17(19)15-11-18(24-25(20,21)22)16-10-12(23-2)5-6-13(16)14(15)7-9-19;1-2-4-6-5-3-1/h5-6,10,14-15,17-18H,3-4,7-9,11H2,1-2H3,(H,20,21,22);1-5H/t14?,15?,17?,18?,19-;/m0./s1 |
Clave InChI |
YHPPWIAASWYKDY-SHJJMTSZSA-N |
SMILES isomérico |
C[C@@]12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
SMILES |
CC12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
SMILES canónico |
CC12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Sinónimos |
PMTS pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate, 6beta-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)
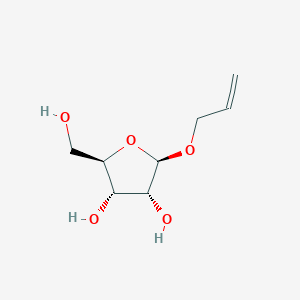
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
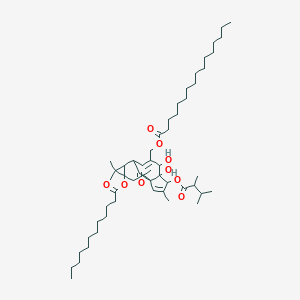

![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

